B1575073 MAGE-1 (90-104)

MAGE-1 (90-104)

Cat. No.: B1575073
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAGE-1 (Melanoma-Associated Antigen 1), encoded by the MAGE-A1 gene, is a member of the cancer-testis antigen (CTA) family. CTAs are characterized by their restricted expression in normal germline tissues and aberrant re-expression in various malignancies . The MAGE-1 (90-104) peptide corresponds to a 15-amino-acid sequence derived from the MAGE-1 protein, which contains an HLA-A1-restricted epitope recognized by cytotoxic T lymphocytes (CTLs) .

MAGE-1 expression is associated with aggressive tumor behavior and poor prognosis in cancers such as breast carcinoma, melanoma, hepatocellular carcinoma (HCC), and gliomas. For example, in breast cancer, cytoplasmic and nuclear MAGE-1 expression correlates significantly with tumor size, lymph node involvement, and histological grade . Similarly, in glioblastoma multiforme, MAGE-1 expression is linked to tumor dedifferentiation and malignant progression .

Properties

sequence

TSCILESLFRAVITK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 1 (90-104); MAGE-1 (90-104)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MAGE-1 vs. MAGE-3

  • Expression Patterns :

    • MAGE-1 and MAGE-3 are both CTAs, but their expression varies across cancer types. In ovarian cancer, MAGE-1 and MAGE-3 are highly expressed (positive rates: ~50–60% for MAGE-1 and ~40–50% for MAGE-3), while GAGE and BAGE show lower expression .
    • In gliomas, MAGE-1 mRNA is expressed in 64.5% of cases, compared to 55.8% for MAGE-3 .
  • Clinical Relevance: MAGE-1 expression in HCC correlates with early postoperative recurrence (1-year recurrence rate: 72.5% vs. 0% in normal liver) , whereas MAGE-3 is more strongly associated with advanced tumor stages in ovarian cancer .
  • Immunotherapeutic Potential: Both peptides are used in dendritic cell (DC)-based vaccines. MAGE-1 (90-104)-loaded DCs induce an 87% inhibition rate against HCC cells in vitro , while MAGE-3-targeted vaccines show comparable efficacy in melanoma .

MAGE-1 vs. GAGE/BAGE

  • Tissue Specificity: GAGE and BAGE are rarely expressed in benign or normal tissues but show low positivity in metastatic ovarian cancer (≤20%) . In contrast, MAGE-1 is absent in normal tissues but highly expressed in malignancies.
  • Prognostic Utility: MAGE-1 expression in breast cancer predicts lymph node metastasis (nuclear: P = 0.042; cytoplasmic: P = 0.003) , while BAGE positivity in ovarian cancer correlates with ascites formation (P < 0.05) .

Structural and Functional Comparisons

  • Epitope Specificity: MAGE-1 (90-104) binds to HLA-A1, whereas MAGE-3-derived peptides are often HLA-A2-restricted . GAGE and BAGE lack well-defined immunodominant epitopes, limiting their utility in vaccine design .

Data Tables

Table 1: Expression Rates of MAGE-1 and Similar CTAs in Select Cancers

Cancer Type MAGE-1 (%) MAGE-3 (%) GAGE (%) BAGE (%) Reference
Breast Cancer 30.1–31.8 N/A N/A N/A
Ovarian Cancer 50–60 40–50 10–20 10–20
Glioblastoma 64.5 55.8 N/A N/A
Hepatocellular Carcinoma 72.5 N/A N/A N/A

Table 2: Prognostic and Therapeutic Significance

Compound Key Associations Therapeutic Application Reference
MAGE-1 (90-104) Lymph node metastasis (P < 0.05), tumor size (P = 0.018) DC vaccines (87% tumor inhibition)
MAGE-3 Advanced ovarian cancer stages (P < 0.05) Peptide-pulsed DC vaccines
BAGE Ascites in ovarian cancer (P < 0.05) Limited therapeutic data

Research Findings and Implications

  • Diagnostic Utility: MAGE-1 is a sensitive marker for distinguishing early HCC from non-cancerous lesions .
  • Therapeutic Limitations: Despite high tumor specificity, MAGE-1’s heterogeneous expression (e.g., 75% positivity in melanoma subsets) necessitates combination therapies .
  • Comparative Advantages: MAGE-1’s stable expression in formalin-fixed tissues makes it suitable for routine immunohistochemical analysis, unlike GAGE/BAGE, which require mRNA-based detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.